molecular formula C10H17NO2 B13522231 Methyl 7-azaspiro[3.5]nonane-6-carboxylate

Methyl 7-azaspiro[3.5]nonane-6-carboxylate

Katalognummer: B13522231
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: SDDIBPSBTJHSKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-azaspiro[3.5]nonane-6-carboxylate is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 . This compound belongs to the class of spirocyclic compounds, which are characterized by a unique ring structure where two rings share a single atom. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-azaspiro[3.5]nonane-6-carboxylate typically involves the formation of the spirocyclic ring system followed by the introduction of the ester functional group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a cyclic ketone can form the spirocyclic core, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .

Wissenschaftliche Forschungsanwendungen

Methyl 7-azaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 7-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 7-azaspiro[3.5]nonane-6-carboxylate is unique due to its specific ring size and ester functional group, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C10H17NO2

Molekulargewicht

183.25 g/mol

IUPAC-Name

methyl 7-azaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-9(12)8-7-10(3-2-4-10)5-6-11-8/h8,11H,2-7H2,1H3

InChI-Schlüssel

SDDIBPSBTJHSKC-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CC2(CCC2)CCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.